8-Azidoadenosine-5'-O-diphosphate sodium salt is a synthetic chemical compound with the molecular formula C10H13N8O10P2Na. This compound functions as a photo-affinity probe, primarily utilized in biochemical research to study protein interactions and functions. Its unique property lies in its ability to form covalent bonds with target proteins when activated by long-wavelength ultraviolet light, making it a valuable tool for investigating molecular mechanisms in biological systems .
The uniqueness of 8-Azidoadenosine-5'-O-diphosphate sodium salt lies in its photo-reactive azido group, enabling covalent bonding under UV light conditions, which is not present in its similar compounds. This feature makes it particularly valuable for probing protein interactions that require specific activation conditions.
8-Azidoadenosine-5'-O-diphosphate sodium salt exhibits significant biological activity as a clickable form of adenosine diphosphate. It acts as a substrate for various enzymes and proteins involved in nucleotide metabolism. The compound has been used to label proteins such as glutamate dehydrogenase isoproteins and eukaryotic translation initiation factor 2, allowing researchers to map binding sites and understand enzyme mechanisms . Its ability to interact with purinergic receptors further highlights its relevance in cellular signaling pathways.
The synthesis of 8-Azidoadenosine-5'-O-diphosphate sodium salt typically involves several key steps:
These steps require careful control of reaction conditions and the use of specific reagents to ensure high yields and purity.
8-Azidoadenosine-5'-O-diphosphate sodium salt has a variety of applications in biochemical research:
Interaction studies utilizing 8-Azidoadenosine-5'-O-diphosphate sodium salt have revealed significant insights into protein dynamics. For instance, it has been employed to investigate the binding sites of ATP synthase and other nucleotide-binding proteins. These studies often involve radiolabeled forms of the compound, allowing researchers to track interactions and quantify binding affinities under various experimental conditions .
Several compounds share structural similarities with 8-Azidoadenosine-5'-O-diphosphate sodium salt, each with unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Azidoadenosine-5'-monophosphate sodium salt | Single phosphate group | Used for labeling oligonucleotides |
| 8-Azidoadenosine triphosphate sodium salt | Three phosphate groups | Functions as an energy donor in bio
Ultraviolet-Induced Nitrene Generation8-Azidoadenosine-5'-O-diphosphate sodium salt undergoes photochemical activation through ultraviolet irradiation, specifically at 254 nanometers wavelength [1]. The photolysis process involves the conversion of the azide group to a highly reactive singlet nitrene intermediate. Research has demonstrated that this singlet nitrene formation occurs within less than 400 femtoseconds, representing an extremely rapid photochemical transformation [1]. The nitrene generation mechanism follows a unique pathway where the initially formed singlet nitrene rapidly tautomerizes to form a closed adenosine diazaquinodimethane intermediate [1]. This tautomerization process is critical for the photoaffinity labeling activity, as the singlet nitrene itself is too short-lived to effectively interact with biological macromolecules. The resulting diazaquinodimethane intermediate exhibits significantly enhanced stability, with a lifetime of approximately one minute or longer in aqueous solution and buffered systems [1]. Studies using laser flash photolysis with ultraviolet-visible and infrared detection have confirmed that the pivotal closed adenosine diazaquinodimethane, rather than the singlet or triplet nitrene, serves as the primary reactive intermediate responsible for photolabeling and cross-linking activities [1]. This intermediate demonstrates selective reactivity patterns, responding rapidly with strong nucleophiles such as amines, thiols, and phenolates, while exhibiting significantly slower reaction rates with weaker nucleophiles including alcohols and water [1]. The photochemical process follows violation of Kasha's rule, with nitrene generation occurring on the S2 surface rather than the typical S1 pathway [2]. The resulting nitrene functions as a powerful base, capable of abstracting protons from various sources at extremely rapid rates, with protonation occurring in approximately 5 picoseconds in methanol solutions [2]. Covalent Modification of ADP-Binding DomainsThe covalent modification process involves the specific targeting of nucleophilic amino acid residues within ADP-binding domains. Photoaffinity labeling studies have consistently demonstrated that tyrosine residues represent the primary target for covalent modification, particularly Tyr-345 at catalytic sites and Tyr-368 at non-catalytic sites in ATP synthase complexes [3] [4]. Additional amino acid targets include lysine and arginine residues, which participate in the binding through their positively charged side chains [5]. The covalent modification mechanism involves nucleophilic attack by amino acid side chains on the reactive diazaquinodimethane intermediate. This process results in the formation of stable covalent bonds between the photoaffinity probe and specific protein residues. Research has shown that the attachment occurs preferentially at ADP-binding sites, with the azido analog maintaining binding affinity similar to native ADP prior to photolysis [5] [6]. In ATP synthase systems, photolabeling results in nearly exclusive modification of beta subunits, even under conditions of high loading with the photoaffinity probe [3] [7]. The distribution pattern shows approximately 77% of the label binding to beta subunits and 23% to alpha subunits, indicating preferential beta subunit targeting [5]. This selectivity arises from the location of the binding site at the interface between beta and alpha subunits, where some nitreno radicals formed during excitation react with amino acids of the alpha subunit [5]. The covalent modification process exhibits concentration-dependent characteristics, with photolabeling efficiency ranging from 10% to 70% depending on experimental conditions [8]. The incorporation of the photoaffinity probe correlates directly with the loss of enzymatic activity, providing a quantitative relationship between covalent modification and functional inhibition [9] [10]. Target Protein SystemsATP Synthase ComplexesATP synthase complexes represent the most extensively studied target system for 8-azidoadenosine-5'-O-diphosphate photoaffinity labeling. The enzyme complex can bind maximally 2 moles of 8-azido-ADP per mole of ATP synthase, with inhibition of ATP hydrolysis proportional to the saturation level [5]. Research using submitochondrial particles has demonstrated that 8-azido-ADP functions as a substrate with a maximum velocity equal to 6% of the maximum velocity observed with ATP, while maintaining Km values similar to those of ATP [5]. The primary binding sites within ATP synthase complexes are located on the beta subunits, specifically targeting two distinct regions. The catalytic sites involve modification of beta-Tyr-345, while non-catalytic sites target beta-Tyr-368 [3]. These binding sites demonstrate different functional roles, with the slowly exchangeable non-catalytic site identified as the primary site of ADP-mediated inhibition [11]. Photoaffinity labeling studies have revealed that both 8-azido-ATP and 8-azido-ADP bind mainly to beta subunits, with the distribution remaining consistent across all saturation levels [5]. The binding exhibits competitive characteristics with natural nucleotides, and the inhibition of ATP hydrolysis by covalently bound azido-nucleotides follows proportional relationships with enzyme saturation [5]. Electron spin resonance spectroscopy studies using spin-labeled photoaffinity analogs have provided distance measurements between catalytic and non-catalytic sites, calculating approximately 15 Angstroms separation [4]. This finding supports an adenylate kinase-like arrangement of nucleotide binding sites where catalytic and non-catalytic sites exist in close proximity [4]. Nucleotide-Dependent Enzymes (ADP-Glucose Synthetase)ADP-glucose synthetase serves as a critical target system for studying nucleotide-dependent enzyme mechanisms through photoaffinity labeling. The enzyme demonstrates specific incorporation of 8-azido-AMP as an inhibitor site-specific probe, with photoincorporation linearly related to loss of catalytic activity up to at least 65% inactivation [12]. The major binding region for azido analogs encompasses residues 108-128, containing approximately 55% of the recovered covalently bound radioactivity [9]. Within this region, Tyr-113 represents the primary modification site, containing between 50 and 75% of the label found in the major binding region [9]. Conformational analysis indicates that this region forms part of a Rossmann fold, the supersecondary structure characteristic of many adenine nucleotide-binding proteins [9]. Protection studies demonstrate that ADP-glucose provides nearly 100% protection from photoaffinity probe inactivation, while ATP provides approximately 50% protection and AMP approximately 30% protection [12]. These protection patterns indicate structural overlap between inhibitor and substrate binding sites, consistent with the known binding and kinetic properties of this tetrameric enzyme [12]. Two additional minor modification regions have been identified through chemical characterization. One region containing 20% of covalently bound label comprises residues 11-68, which includes Lys-38, previously identified as the pyridoxal phosphate-modified allosteric activator site [9]. The third region, residues 222-254, contains approximately 15% of covalently bound label, suggesting these modified peptide regions exist in juxtaposed positions within the enzyme's tertiary structure [9]. Translation Initiation Factors (eIF2, GEF)Translation initiation factors, particularly eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factors (GEF), represent important target systems for azido-nucleotide photoaffinity labeling. Radiolabeled forms of 8-azido-ADP have been successfully employed as photoaffinity labels for eIF2 and GEF isolated from rabbit reticulocytes [13] [14] [6]. The eIF2 system demonstrates complex binding characteristics involving ternary complex formation with GTP and Met-tRNAi. Research has shown that eIF2B, functioning as a guanine nucleotide exchange factor, binds to eIF2 with equal affinity regardless of competing guanine nucleotides presence [15]. The exchange factor can compete with Met-tRNAi for eIF2-GTP binding and can destabilize ternary complexes [15]. Photoaffinity labeling studies have revealed that eIF2B can actively displace eIF5 from eIF2-GDP complexes prior to its guanine exchange factor activity [15]. This displacement mechanism represents a critical regulatory step in translation initiation control. When ternary complexes form with unphosphorylated eIF2, eIF5 can outcompete eIF2B to stabilize ternary complex-eIF5 associations [15]. The phosphorylation state of eIF2 significantly influences photoaffinity labeling patterns and functional outcomes. When ternary complex-eIF5 forms with phosphorylated eIF2, eIF2B outcompetes eIF5 and destabilizes ternary complexes [15]. This mechanism provides secondary fail-safe regulation to ensure tight translational control through eIF2 phosphorylation [15]. Comparative Studies with Native ADP and ATP AnaloguesComparative analyses between 8-azidoadenosine-5'-O-diphosphate and native nucleotides reveal important mechanistic and functional relationships. The azido analog demonstrates binding affinity characteristics similar to native ADP, with Km values comparable to physiological nucleotides [5] [8]. However, significant differences exist in substrate activity, where 8-azido-ADP functions as a competitive inhibitor rather than a natural substrate [10] [12]. Kinetic studies comparing 8-azido-ATP with native ATP show that the azido analog serves as a substrate for ATP synthase with maximum velocity equal to 6% of native ATP maximum velocity [5]. The Km values for 8-azido-ATP remain similar to those of ATP, indicating maintained binding affinity despite reduced catalytic efficiency [5]. This relationship suggests that the azido modification preserves nucleotide recognition while altering catalytic turnover characteristics. Photolabeling efficiency comparisons demonstrate variable incorporation rates ranging from 10% to 70% depending on experimental conditions and target proteins [8]. Native nucleotides provide competitive protection against photoaffinity labeling, with protection efficiency correlating with binding affinity relationships [9] [12]. ATP typically provides stronger protection than ADP, consistent with higher binding affinities for ATP-preferring sites [12]. Selectivity studies reveal that azido nucleotides maintain specificity for their corresponding binding sites while gaining additional photochemical reactivity. 8-Azido-ADP selectively targets ADP-binding domains, while 8-azido-ATP preferentially modifies ATP-binding sites [10]. This selectivity preservation enables specific targeting of individual nucleotide-binding sites within complex multi-site systems [16]. Stability comparisons highlight the photochemical sensitivity of azido nucleotides compared to native nucleotides. While native ADP and ATP remain stable under physiological conditions, azido analogs undergo photochemical activation upon ultraviolet exposure [1]. This light sensitivity provides temporal control over covalent modification reactions while maintaining binding specificity in dark conditions [10] [12]. Hydrogen Bond Acceptor Count 16
Hydrogen Bond Donor Count 6
Exact Mass 491.02058195 g/mol
Monoisotopic Mass 491.02058195 g/mol
Heavy Atom Count 31
Dates
Last modified: 08-09-2024
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